molecular formula C2H5NaO4S B1632288 Acetaldehyde sodium bisulfite CAS No. 918-04-7

Acetaldehyde sodium bisulfite

Cat. No. B1632288
CAS RN: 918-04-7
M. Wt: 148.12 g/mol
InChI Key: CZDZQGXAHZVGPL-UHFFFAOYSA-M
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Description

Acetaldehyde sodium bisulfite is a chemical compound with the molecular formula C₂H₅NaO₄S . It has a molecular weight of approximately 148.11 . This compound is also known by other names such as sodium 1-hydroxyethanesulphonate and acetaldehyde-sodium hydrogen sulfite .


Synthesis Analysis

The synthesis of acetaldehyde sodium bisulfite involves the reaction of aldehydes with sodium bisulfite . The reaction is promoted by NaHSO₃ in water . The amount of NaHSO₃ greatly affects the reaction selectivity of 2-substituted benzimidazole . When the amount of NaHSO₃ is more than 11 equivalents, the 2-substituted benzimidazole can be highly selectively formed as the sole product .


Molecular Structure Analysis

The molecular structure of acetaldehyde sodium bisulfite consists of a carbon, hydrogen, sodium, oxygen, and sulfur atoms . The compound has a planar sp² structure connecting a carbon to an oxygen, the ending tetrahedral methyl groups or, after reaction, the new tetrahedral structure containing both a C-S bond and a C-OH bond .


Chemical Reactions Analysis

Acetaldehyde sodium bisulfite is involved in various chemical reactions. For instance, it participates in the addition of sodium bisulfite to aldehydes and ketones . This reaction is reversible using dilute acid, making it very handy for purification purposes .

Scientific Research Applications

Chemical Stability and Purification Techniques

Bisulfite adducts, such as Acetaldehyde sodium bisulfite, are known to confer chemical stability to the parent aldehyde and exhibit desirable physical properties such as crystallinity. This facilitates their use in isolation and purification techniques .

Direct Reductive Amination

Acetaldehyde bisulfite adducts derived from unstable parent aldehydes can reductively alkylate in a direct fashion with a variety of amines using 2-picoline borane as the reducing agent and a protic solvent (MeOH). This method has been successfully applied to a variety of substrates, including the synthesis of a DPP-IV inhibitor .

Structural Studies

New zwitterionic bisulfite compounds of aldehydes, such as pyridine-2-carbaldehyde and quinoline-2-carbaldehydes, were for the first time spectroscopically characterized and structurally studied. In the crystal structures, molecules are connected via intermolecular OH⋯−O3S and NH+⋯−O3S interactions to form hydrogen-bonded chains .

Oxidation Products

The oxidation of a solution of bisulfite adducts in dimethyl sulfoxide with atmospheric air can afford various oxidation products .

Pharmaceutical Applications

Indole-3-acetaldehyde–sodium bisulfite addition compound is used in pharmaceutical applications .

Mechanism of Action

Target of Action

Acetaldehyde sodium bisulfite primarily targets the carbonyl group in aldehydes . The carbonyl carbon is electron-poor and acts as an electrophile, making it a great target for attack by an electron-rich nucleophilic group .

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition reaction . In this reaction, the nucleophile (sodium bisulfite) attacks the slightly positive carbon center of the carbonyl group . This results in the formation of a crystalline solid known as acetaldehyde sodium bisulfite .

Biochemical Pathways

The biochemical pathway involved in the action of acetaldehyde sodium bisulfite is the indole-3-pyruvate pathway . In this pathway, tryptophan is first converted to indole-3-pyruvate, which is then converted to indole-3-acetaldehyde (IAAld/IAD) via the action of pyruvate decarboxylase .

Pharmacokinetics

The compound is known to be awater-soluble crystalline solid , which suggests that it may have good bioavailability. Its molecular weight is 148.11 g/mol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the action of acetaldehyde sodium bisulfite is the formation of a crystalline solid . This solid can reductively alkylate in a direct fashion with a variety of amines, using 2-picoline borane as the reducing agent and a protic solvent (MeOH) . This method has been successfully applied to a variety of substrates, including the synthesis of a DPP-IV inhibitor .

Action Environment

The action of acetaldehyde sodium bisulfite can be influenced by environmental factors. For instance, the presence of cations like iron, copper, or manganese in the environment can accelerate the oxidation rate of sulfite . Additionally, the compound’s action may be affected by the pH of the environment, as sodium bisulfite dissociates in water to form various ions and sulfur dioxide, a gas .

Safety and Hazards

Acetaldehyde sodium bisulfite may cause an allergic skin reaction . It is harmful if swallowed and may cause respiratory irritation . It is moderately toxic by ingestion based on SO2 content .

Future Directions

The use of acetaldehyde sodium bisulfite in organic synthesis and as a substrate in many reactions involving acetaldehyde or ammonia is a promising area of research . The ability to observe the reaction of acetaldehyde sodium bisulfite with other compounds using techniques like Raman spectroscopy could provide valuable insights into its reactivity and potential applications .

properties

IUPAC Name

sodium;1-hydroxyethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6O4S.Na/c1-2(3)7(4,5)6;/h2-3H,1H3,(H,4,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDZQGXAHZVGPL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7027332
Record name Ethanesulfonic acid, 1-hydroxy-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetaldehyde sodium bisulfite

CAS RN

918-04-7
Record name Acetaldehyde sodium bisulfite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000918047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, 1-hydroxy-, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanesulfonic acid, 1-hydroxy-, monosodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7027332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-hydroxyethanesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.853
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ACETALDEHYDE SODIUM BISULFITE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKL8Z7BKWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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